molecular formula C18H20N2O2 B179491 (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 166742-98-9

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No.: B179491
CAS No.: 166742-98-9
M. Wt: 296.4 g/mol
InChI Key: CNRFRMQVMVEMAF-MRXNPFEDSA-N
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Description

®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a synthetic organic compound with a complex structure It belongs to the class of carbamates, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of ®-3-amino-1,2,3,4-tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar core structure but lacks the carbamate group.

    Benzyl carbamate: Similar in structure but does not contain the tetrahydroquinoline moiety.

    Methyl carbamate: A simpler carbamate without the benzyl or tetrahydroquinoline groups.

Uniqueness: ®-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is unique due to its combination of the tetrahydroquinoline core with the benzyl carbamate group. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamates or tetrahydroquinoline derivatives .

Properties

IUPAC Name

benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRFRMQVMVEMAF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445511
Record name (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166742-98-9
Record name (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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